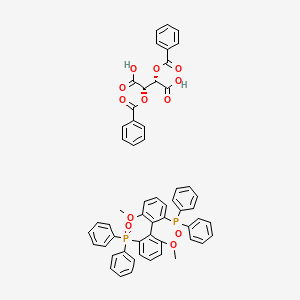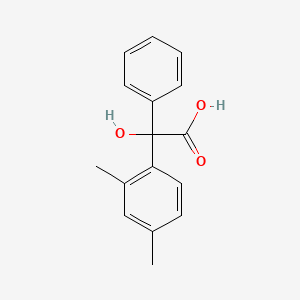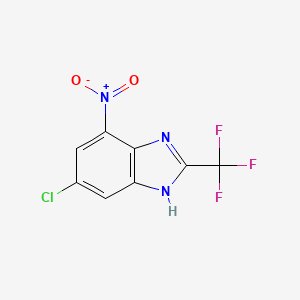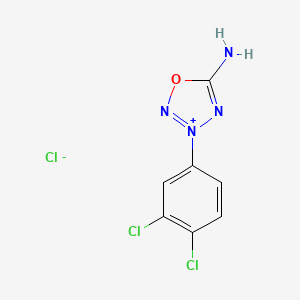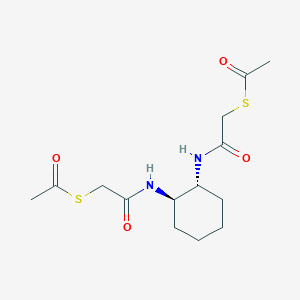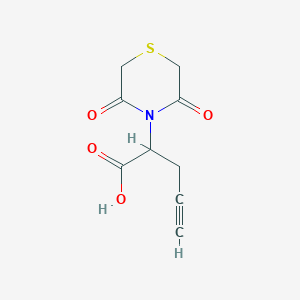
2-(3,5-Dioxothiomorpholin-4-yl)pent-4-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dioxothiomorpholin-4-yl)pent-4-ynoic acid is a complex organic compound with the molecular formula C9H9NO4S. It features a unique structure that includes a six-membered ring with sulfur and oxygen atoms, a carboxylic acid group, and an alkyne group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dioxothiomorpholin-4-yl)pent-4-ynoic acid can be achieved through multiple synthetic routesThe reaction conditions typically involve the use of catalysts and specific reagents to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Dioxothiomorpholin-4-yl)pent-4-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the alkyne group or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the alkyne or carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
2-(3,5-Dioxothiomorpholin-4-yl)pent-4-ynoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dioxothiomorpholin-4-yl)pent-4-ynoic acid involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-arylpent-4-ynoic acids: These compounds share a similar alkyne group and are used in similar applications.
Thiomorpholine derivatives: Compounds with a thiomorpholine ring structure have comparable chemical properties and applications.
Uniqueness
2-(3,5-Dioxothiomorpholin-4-yl)pent-4-ynoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C9H9NO4S |
|---|---|
Peso molecular |
227.24 g/mol |
Nombre IUPAC |
2-(3,5-dioxothiomorpholin-4-yl)pent-4-ynoic acid |
InChI |
InChI=1S/C9H9NO4S/c1-2-3-6(9(13)14)10-7(11)4-15-5-8(10)12/h1,6H,3-5H2,(H,13,14) |
Clave InChI |
WEVLPFYELVMCEF-UHFFFAOYSA-N |
SMILES canónico |
C#CCC(C(=O)O)N1C(=O)CSCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


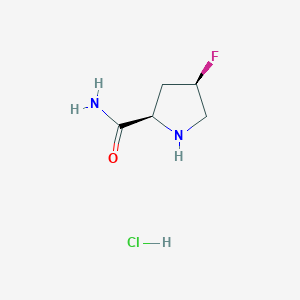
![7-fluorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B12837105.png)
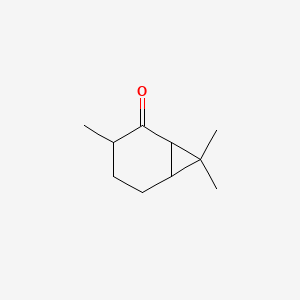
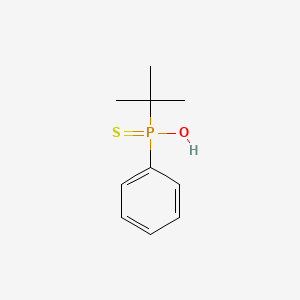
![1-[3-(Aminooxy)-1-propyn-1-yl]-4-fluorobenzene](/img/structure/B12837135.png)
![2-chloro-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12837136.png)
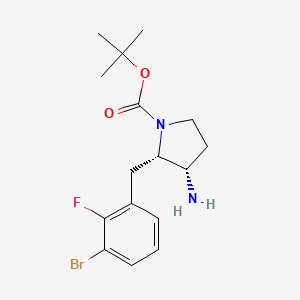
![1-(Bicyclo[2.2.1]Hept-2-Yl)-2,2-Difluoroethanone](/img/structure/B12837146.png)

